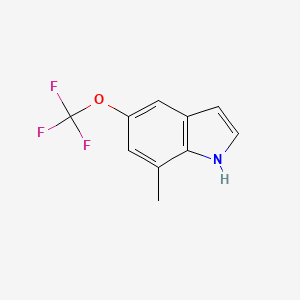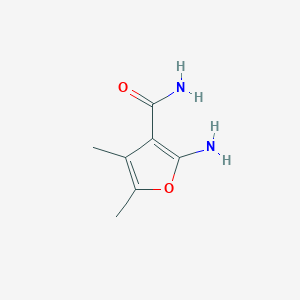![molecular formula C7H6Cl2N4 B13981206 2,5-Dichloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13981206.png)
2,5-Dichloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by the presence of two chlorine atoms at positions 2 and 5, a methyl group attached to the nitrogen atom, and an amine group at position 4. Pyrrolopyrimidines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the chlorination of pyrrolopyrimidine derivatives. One common method includes the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium methoxide in methanol, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. For example, the synthesis can begin with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, followed by chlorination and methylation steps. The process may be optimized for higher yields and purity, using techniques such as microwave-assisted synthesis to reduce reaction times and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dichloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide, methylamine, and other nucleophiles can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
2,5-Dichloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors for cancer treatment.
Biological Studies: The compound is studied for its biological activities, including its effects on cell proliferation and apoptosis.
Chemical Biology: It serves as a tool compound for investigating biological pathways and molecular targets involved in various diseases.
Mécanisme D'action
The mechanism of action of 2,5-Dichloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell growth and survival. This inhibition can result in the induction of apoptosis and cell cycle arrest in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A precursor in the synthesis of 2,5-Dichloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Another pyrrolopyrimidine derivative with similar structural features.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of chlorine atoms and a methyl group enhances its potential as a versatile building block for the synthesis of various bioactive compounds .
Propriétés
Formule moléculaire |
C7H6Cl2N4 |
|---|---|
Poids moléculaire |
217.05 g/mol |
Nom IUPAC |
2,5-dichloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C7H6Cl2N4/c1-10-5-4-3(8)2-11-6(4)13-7(9)12-5/h2H,1H3,(H2,10,11,12,13) |
Clé InChI |
JAYPLLXJEVITQT-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NC(=NC2=C1C(=CN2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


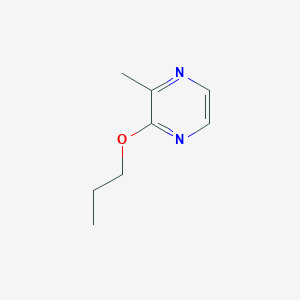
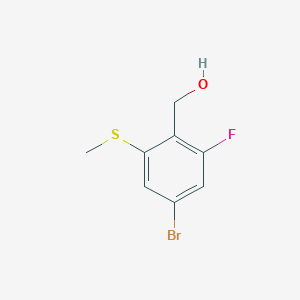

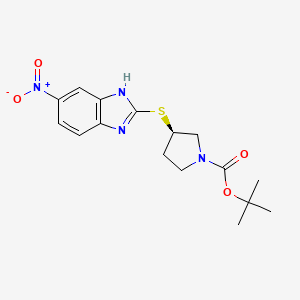
![2-(2-(5-Methoxypyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol](/img/structure/B13981163.png)
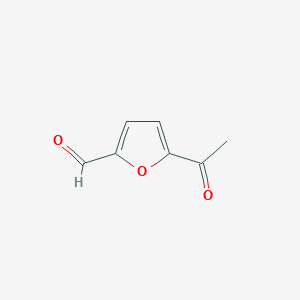

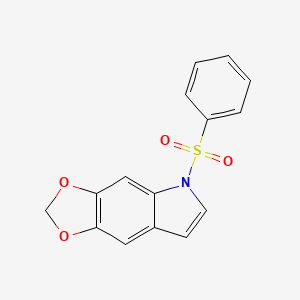

![4H-Acenaphtho[4,5-D]imidazole](/img/structure/B13981196.png)
